(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.
Attachment of the Phenoxy Group: This step involves the substitution reaction where a phenoxy group is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Scientific Research Applications
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenoxy substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-methoxyphenoxy)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-chlorophenoxy)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol lies in its specific arrangement of hydroxyl groups and the presence of the phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(2-hydroxyphenoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14O6/c12-5-8-9(14)10(15)11(17-8)16-7-4-2-1-3-6(7)13/h1-4,8-15H,5H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
AXISTBBMVBSJCY-GWOFURMSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.